3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzamide
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Overview
Description
3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by functionalization to introduce the chloro and hydroxy groups. The final step involves the coupling of the quinoline derivative with propylbenzamide under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques to meet industrial standards. The choice of solvents, reagents, and reaction conditions is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzamide involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, disrupting metal-dependent enzymes and pathways. Additionally, the compound may inhibit DNA synthesis by intercalating into DNA strands, leading to cell death. These mechanisms contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar biological activities.
4-hydroxy-2-quinolones: Known for their antimicrobial properties.
Indole derivatives: Share similar structural features and biological activities.
Uniqueness
3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
3-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-9-24(21(26)16-5-4-6-18(22)12-16)13-17-11-15-8-7-14(2)10-19(15)23-20(17)25/h4-8,10-12H,3,9,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJCBEHNWDGYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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